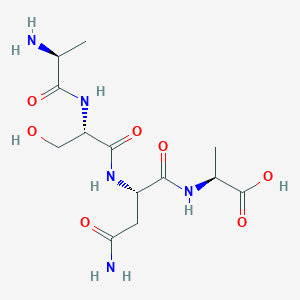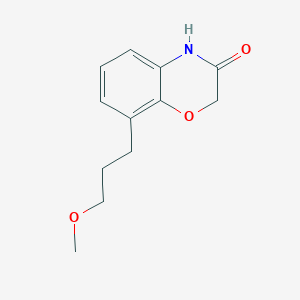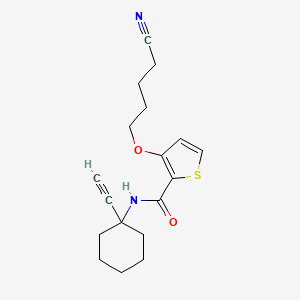
L-Alanyl-L-seryl-L-asparaginyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-seryl-L-asparaginyl-L-alanine: is a peptide composed of four amino acids: alanine, serine, asparagine, and another alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-seryl-L-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling reactions.
Cleavage: The final peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Alanyl-L-seryl-L-asparaginyl-L-alanine does not contain these amino acids.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide lacks cysteine residues.
Substitution: Amino acid residues in peptides can be substituted through chemical modification or enzymatic processes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Enzymes like transaminases or chemical reagents like N-hydroxysuccinimide (NHS) esters.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while substitution can introduce new functional groups.
Scientific Research Applications
Chemistry: L-Alanyl-L-seryl-L-asparaginyl-L-alanine is used in studies of peptide synthesis, structure-activity relationships, and as a model compound for understanding peptide behavior.
Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Peptides like this compound are explored for their potential therapeutic applications, including as drug delivery agents, vaccines, and in diagnostic assays.
Industry: In the industrial sector, peptides are used in the development of new materials, cosmetics, and as additives in food and beverages.
Mechanism of Action
The mechanism of action of L-Alanyl-L-seryl-L-asparaginyl-L-alanine depends on its specific application. Generally, peptides interact with proteins, enzymes, or receptors to exert their effects. The molecular targets and pathways involved can include binding to active sites on enzymes, interacting with cell surface receptors, or being internalized by cells through endocytosis.
Comparison with Similar Compounds
- L-Alanyl-L-seryl-L-asparaginyl-L-phenylalanine
- L-Alanyl-L-seryl-L-asparaginyl-L-glutamine
- L-Alanyl-L-seryl-L-asparaginyl-L-valine
Comparison: L-Alanyl-L-seryl-L-asparaginyl-L-alanine is unique due to its specific sequence of amino acids, which determines its structure and function. Compared to similar peptides, it may have different binding affinities, stability, and biological activities. For example, the presence of alanine at both ends of the peptide can influence its hydrophobicity and interaction with other molecules.
Properties
CAS No. |
798540-93-9 |
|---|---|
Molecular Formula |
C13H23N5O7 |
Molecular Weight |
361.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H23N5O7/c1-5(14)10(21)18-8(4-19)12(23)17-7(3-9(15)20)11(22)16-6(2)13(24)25/h5-8,19H,3-4,14H2,1-2H3,(H2,15,20)(H,16,22)(H,17,23)(H,18,21)(H,24,25)/t5-,6-,7-,8-/m0/s1 |
InChI Key |
OYNHGRVSYFXPRT-XAMCCFCMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)

![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)

![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)

![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)

![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
